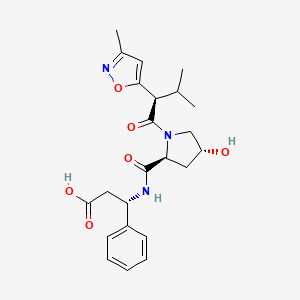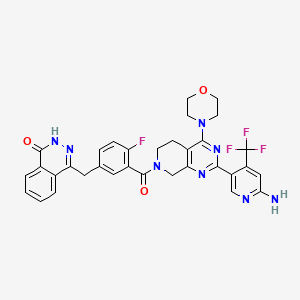
Pomalidomide-PEG1-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-PEG1-azide: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The azide group allows for click chemistry reactions, making it a versatile tool in chemical biology and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with pomalidomide and a PEG linker.
Coupling Reaction: The PEG linker is attached to pomalidomide through a coupling reaction, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Azide Introduction: The azide group is introduced by reacting the PEGylated pomalidomide with sodium azide in a suitable solvent like dimethyl sulfoxide (DMSO) under mild conditions
Industrial Production Methods: The industrial production of Pomalidomide-PEG1-azide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of pomalidomide and PEG linkers.
Automated Coupling: Automated systems for the coupling reaction to ensure consistency and high yield.
Purification: Purification steps such as recrystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Click Chemistry: Pomalidomide-PEG1-azide undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It also reacts with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a copper catalyst.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate in a solvent like DMSO or water.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
PROTAC Development: Pomalidomide-PEG1-azide is used to create PROTACs that target specific proteins for degradation, aiding in the study of protein function and drug discovery.
Biology:
Protein Degradation: It helps in the targeted degradation of proteins, allowing researchers to study the effects of protein depletion on cellular processes.
Medicine:
Cancer Research: PROTACs developed using this compound are being explored for their potential to degrade oncogenic proteins, offering new avenues for cancer therapy.
Industry:
Wirkmechanismus
Pomalidomide-PEG1-azide exerts its effects through the following mechanisms:
Protein Degradation: The compound is used in PROTACs to recruit the E3 ubiquitin ligase cereblon, which tags target proteins for degradation by the proteasome
Immunomodulation: Pomalidomide, a component of the compound, has immunomodulatory effects, enhancing T cell and natural killer cell-mediated immunity
Vergleich Mit ähnlichen Verbindungen
Pomalidomide-PEG2-azide: Similar to Pomalidomide-PEG1-azide but with a longer PEG linker, offering different pharmacokinetic properties.
Lenalidomide-PEG1-azide: Uses lenalidomide instead of pomalidomide, providing an alternative for targeting different proteins.
Thalidomide-PEG1-azide: Incorporates thalidomide, another immunomodulatory drug, for similar applications.
Uniqueness: this compound is unique due to its combination of pomalidomide’s potent immunomodulatory effects and the versatility of the PEG linker and azide group for click chemistry. This makes it a powerful tool for developing targeted protein degraders and studying protein function .
Eigenschaften
IUPAC Name |
2-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O6/c18-22-19-6-7-29-8-13(25)20-10-3-1-2-9-14(10)17(28)23(16(9)27)11-4-5-12(24)21-15(11)26/h1-3,11H,4-8H2,(H,20,25)(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTGGMFEGRISBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














